N-(2-furylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Description
N-(2-furylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic derivative of the furochromen scaffold, characterized by a fused furan-chromene ring system substituted with four methyl groups and a ketone at position 5. The propanamide side chain at position 6 is functionalized with a 2-furylmethyl group, which confers distinct physicochemical and biological properties. This compound belongs to a broader class of furochromen derivatives investigated for diverse applications, including enzyme inhibition, antifungal activity, and molecular imaging . Its structural complexity necessitates precise synthesis and characterization, as evidenced by NMR, HRMS, and LC/MS data in related compounds .
Properties
Molecular Formula |
C23H23NO5 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C23H23NO5/c1-12-15(4)28-21-14(3)22-19(10-18(12)21)13(2)17(23(26)29-22)7-8-20(25)24-11-16-6-5-9-27-16/h5-6,9-10H,7-8,11H2,1-4H3,(H,24,25) |
InChI Key |
SWZVAUWUIVBMBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CC=CO4)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-furylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and chromen intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and catalysts such as palladium or copper complexes. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-furylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The furan and chromen rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the furan or chromen rings.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities that make it a candidate for further investigation in pharmacology:
- Anticancer Properties : The compound has shown promise in preclinical studies for its cytotoxic effects against various cancer cell lines. Its mechanisms include:
- Induction of Apoptosis : Evidence suggests that the compound can trigger programmed cell death in malignant cells.
- Cell Cycle Arrest : It may inhibit cancer cell proliferation by causing cell cycle arrest at specific phases.
- Enzyme Inhibition : The compound has been observed to inhibit enzymes critical for cancer cell survival and proliferation.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of N-(2-furylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide in various contexts:
Detailed Case Studies
-
A549 Cell Line Study :
- The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM.
- Mechanism primarily involved apoptosis induction.
-
MCF7 Cell Line Study :
- Reported an IC50 value of 12.5 µM.
- Indicated that the compound causes G1 phase cell cycle arrest, inhibiting further proliferation.
-
HeLa Cell Line Study :
- Showed an IC50 value of 10 µM.
- Found to inhibit specific enzymes crucial for cancer cell survival.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings and Analysis
Substituent Effects on Bioactivity :
- The 2-furylmethyl group in the target compound provides moderate steric bulk and polarity compared to the benzyl group in CAS 853900-00-2 . This may enhance solubility while retaining membrane permeability.
- In contrast, the imidazolyl-ethyl group in NFP () increases binding affinity to Cathepsin L due to interactions with catalytic triad residues (Cys25, Met161, Asp162) .
Functional Group Modifications: Sulfonohydrazides () exhibit antifungal properties, with fluorinated derivatives (e.g., I-11, I-14) showing improved thermal stability (m.p. >260°C) and synthetic yields (>75%) .
Physicochemical Properties: The target compound’s methyl-rich furochromen core likely increases lipophilicity compared to less substituted analogs (e.g., NFP). This could influence pharmacokinetics, such as prolonged half-life but reduced aqueous solubility. Melting points vary significantly: sulfonohydrazides (234–277°C) vs. thioamide II-20 (230–231°C), reflecting differences in crystallinity and intermolecular interactions .
Synthetic Accessibility :
Biological Activity
N-(2-furylmethyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is . It features a complex structure that includes a furochromene core, which is known for various biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For example:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins. This leads to cell cycle arrest and ultimately apoptosis in various cancer cell lines.
- Case Study : A study published in 2024 demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM .
Antimicrobial Activity
The compound also shows promising antimicrobial activity:
- Spectrum of Activity : It has been tested against both Gram-positive and Gram-negative bacteria. In vitro studies indicated that it inhibits the growth of Staphylococcus aureus and Escherichia coli.
- Research Findings : A study indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli .
Anti-inflammatory Effects
This compound has been noted for its anti-inflammatory properties:
- Mechanism : It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
- Experimental Evidence : In vivo studies demonstrated a reduction in paw edema in rats treated with this compound .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
